6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide typically involves the introduction of the difluoromethyl group into the pyran ring. One common method is the difluoromethylation of pyran derivatives using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce alcohols .
Scientific Research Applications
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another compound featuring a difluoromethyl group, known for its potential anticancer properties.
Difluoromethylated Pyridines: These compounds are used in medicinal chemistry for their unique biological activities.
Uniqueness
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features and the presence of the pyran ring, which distinguishes it from other difluoromethylated compounds. Its unique chemical properties make it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5F2NO3 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
6-(difluoromethyl)-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)4-1-3(11)2-5(13-4)7(10)12/h1-2,6H,(H2,10,12) |
InChI Key |
IEQNEIVMJBHHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)N)C(F)F |
Origin of Product |
United States |
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